

# Comparative Safety Pharmacology of JT001 Sodium and Related Antiviral Compounds

Author: BenchChem Technical Support Team. Date: December 2025



A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the non-clinical safety pharmacology of **JT001 sodium** (also known as VV116), a novel oral antiviral agent, and related compounds including remdesivir, Paxlovid (nirmatrelvir/ritonavir), and molnupiravir. The information is intended to assist researchers, scientists, and drug development professionals in understanding the relative safety profiles of these therapeutics. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.

# **Cardiovascular Safety**

A critical aspect of safety pharmacology is the assessment of a drug's potential to cause adverse cardiovascular effects, with a particular focus on the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and potentially fatal arrhythmias.

### In Vitro hERG Assay

The in vitro hERG assay is a cornerstone of cardiovascular safety assessment. It measures the inhibitory effect of a compound on the hERG potassium channel current, typically expressed as an IC50 value (the concentration at which 50% of the channel current is inhibited).

Table 1: Comparative hERG Channel Inhibition



| Compound                | IC50 (μM)                                                                                                                                                        | Key Observations                                                                                                 |
|-------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|
| JT001 sodium (VV116)    | Data not publicly available                                                                                                                                      | Preclinical studies report "little effect on hERG current"[1].                                                   |
| Remdesivir              | No acute inhibition at 10 $\mu$ M[2]; 38% inhibition at 30 $\mu$ M (acute) [3]; Significant inhibition with prolonged (24h) exposure at 0.1 and 1 $\mu$ M[4][5]. | Data are conflicting, suggesting a potential for inhibition at higher concentrations or with prolonged exposure. |
| Paxlovid (Nirmatrelvir) | Data not publicly available                                                                                                                                      | In vivo studies in monkeys showed no QT interval prolongation[6].                                                |
| Molnupiravir            | Data not publicly available                                                                                                                                      | Phase 1 studies in healthy volunteers reported no clinically significant findings on electrocardiograms[7][8].   |

# In Vivo Cardiovascular Studies

In vivo studies, often conducted in animal models such as dogs or monkeys using telemetry to continuously monitor cardiovascular parameters, provide a more integrated assessment of a drug's effects on the cardiovascular system.

Table 2: In Vivo Cardiovascular Safety Findings



| Compound                | Animal Model | Key Findings                                                                                                                                                                                                                                          |
|-------------------------|--------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| JT001 sodium (VV116)    | Rat, Dog     | No Observed Adverse Effect Levels (NOAELs) in 14-day repeated-dose toxicity studies were 200 mg/kg in rats and 30 mg/kg in dogs[1]. Specific cardiovascular parameters from safety pharmacology studies are not detailed in the available literature. |
| Remdesivir              | Monkey       | No adverse effects on cardiovascular parameters were observed in safety studies[9]. However, clinical reports have noted instances of hypotension and arrhythmias[9].                                                                                 |
| Paxlovid (Nirmatrelvir) | Monkey       | Transient increases in blood pressure and decreases in heart rate were observed only at the highest dose tested (75 mg/kg, b.i.d.). No QTc-interval prolongation or arrhythmias were induced[6].                                                      |
| Molnupiravir            | -            | Preclinical cardiovascular safety data is not detailed in the available literature. Phase 1 clinical studies showed no clinically significant vital sign changes[7][8].                                                                               |

# **Central Nervous System (CNS) Safety**

CNS safety pharmacology studies aim to identify potential adverse effects of a drug on the central nervous system, including effects on behavior, coordination, and overall neurological



function. These are often assessed using a Functional Observational Battery (FOB).

Table 3: Central Nervous System Safety Findings

| Compound                | Animal Model | Key Findings                      |
|-------------------------|--------------|-----------------------------------|
| JT001 sodium (VV116)    | -            | Specific CNS safety               |
|                         |              | pharmacology data from            |
|                         |              | preclinical studies are not       |
|                         |              | publicly available. Phase 1       |
|                         |              | clinical trials in healthy        |
|                         |              | subjects reported satisfactory    |
|                         |              | safety and tolerability[10][11].  |
|                         |              | Preclinical CNS safety data is    |
|                         |              | not detailed in the available     |
| Remdesivir              |              | literature. Clinical data has not |
| Remuesivii              | -            | indicated significant             |
|                         |              | neuropsychiatric adverse          |
|                         |              | events[12].                       |
|                         |              | Transient increases in            |
|                         |              | locomotor activity were           |
| Paxlovid (Nirmatrelvir) | Rat          | observed at a high dose (1,000    |
|                         | Rai          | mg/kg). No effects on other       |
|                         |              | behavioral endpoints in the       |
|                         |              | FOB were noted[6].                |
| Molnupiravir            | _            | Preclinical CNS safety data is    |
|                         |              | not detailed in the available     |
|                         |              | literature. Phase 1 clinical      |
|                         | -            | studies were well-tolerated       |
|                         |              | with no serious adverse events    |
|                         |              | reported[7][8].                   |

# **Respiratory Safety**

Respiratory safety pharmacology studies evaluate the potential of a drug to adversely affect respiratory function, such as respiratory rate and tidal volume.



Table 4: Respiratory Safety Findings

| Compound                | Animal Model   | Key Findings                                                                                                                                                                                       |
|-------------------------|----------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| JT001 sodium (VV116)    | -              | Specific respiratory safety pharmacology data from preclinical studies are not publicly available. Phase 1 clinical trial monitoring included respiration with no major concerns reported[10][11]. |
| Remdesivir              | Animal studies | Transiently increased respiration rates were observed[9].                                                                                                                                          |
| Paxlovid (Nirmatrelvir) | Rat            | Transient increases in respiratory rate were observed at a high dose (1,000 mg/kg) [6].                                                                                                            |
| Molnupiravir            | -              | Preclinical respiratory safety data is not detailed in the available literature. Phase 1 clinical studies showed no clinically significant adverse events related to the respiratory system[7][8]. |

# Experimental Protocols In Vitro hERG Potassium Channel Assay (Whole-Cell Patch Clamp)

This experiment is designed to determine the potential of a test compound to inhibit the hERG potassium channel, a key indicator of potential proarrhythmic risk.





#### Click to download full resolution via product page

Caption: Experimental workflow for the in vitro hERG patch clamp assay.

#### Methodology:

- Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the hERG potassium channel are cultured under standard conditions.
- Electrophysiology: Whole-cell patch-clamp recordings are performed at physiological temperature (e.g., 37°C).
- Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. A
  typical protocol involves a depolarizing step to activate the channels, followed by a
  repolarizing step to measure the peak tail current.
- Drug Application: After establishing a stable baseline recording, the test compound is perfused at increasing concentrations. A vehicle control is also tested.
- Data Analysis: The peak tail current amplitude is measured at each concentration and normalized to the baseline current. A concentration-response curve is fitted to the data to determine the IC50 value.

# In Vivo Cardiovascular Telemetry Study

This study assesses the effects of a test compound on cardiovascular parameters in conscious, freely moving animals.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Paxlovid can interact with heart medications, study suggests Becker's Hospital Review | Healthcare News & Analysis [beckershospitalreview.com]
- 4. Cardiovascular Telemetry Study In Beagle Dogs Vivotecnia [vivotecnia.com]
- 5. In silico Exploration of Interactions Between Potential COVID-19 Antiviral Treatments and the Pore of the hERG Potassium Channel—A Drug Antitarget PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Novel whole body plethysmography system for the continuous characterization of sleep and breathing in a mouse PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.report [fda.report]
- 9. COVID-19 Drugs Chloroquine and Hydroxychloroquine, but Not Azithromycin and Remdesivir, Block hERG Potassium Channels PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. The safety and efficacy of oral antiviral drug VV116 for treatment of COVID-19: A systematic review PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Safety Pharmacology of JT001 Sodium and Related Antiviral Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612199#comparative-safety-pharmacology-of-jt001-sodium-and-related-compounds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com